molecular formula C6H6ClNO B1601587 2-Chloro-4-methylpyridine 1-oxide CAS No. 52313-61-8

2-Chloro-4-methylpyridine 1-oxide

Cat. No. B1601587
CAS RN: 52313-61-8
M. Wt: 143.57 g/mol
InChI Key: CTRINZIZOOSLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylpyridine 1-oxide is a chemical compound with the CAS Number: 52313-61-8 . It has a molecular weight of 143.57 .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-methylpyridine 1-oxide is 1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 . The molecular formula is C6H6ClNO .


Physical And Chemical Properties Analysis

2-Chloro-4-methylpyridine 1-oxide has a density of 1.229 g/cm3 . Its boiling point is 320.166ºC at 760 mmHg . The molecular formula is C6H6ClNO and the molecular weight is 143.57100 .

Scientific Research Applications

Protein Modification

One notable application involves the exploration of small molecules capable of selective covalent protein modification. For instance, studies have shown that compounds with a 4-halopyridine motif, similar to 2-Chloro-4-methylpyridine 1-oxide, can act as quiescent affinity labels for enzymes controlling nitric oxide, highlighting their potential in developing biological probes and therapeutics (Johnson et al., 2011).

Synthesis of Intermediates

Another significant application is in the synthesis of intermediates for agricultural chemicals. For example, microreaction systems have been utilized for the efficient synthesis of 3-methylpyridine-N-oxide, an essential intermediate in producing nicotine insecticides. This method offers improved safety and efficiency over traditional batch processes, pointing to advancements in industrial production methods (Fu-Ning Sang et al., 2020).

Catalysis

Research into water oxidation catalysis has also employed mononuclear Ru(II) complexes with ligands related to 2,2';6,2''-terpyridine (tpy), indicating the role of such compounds in enhancing the efficiency of catalysts used in energy conversion and storage (Nattawut Kaveevivitchai et al., 2012).

Molecular Structure Analysis

Studies on the molecular structures of 4-substituted pyridine N-oxides, including 4-methyl- and 4-chloro-pyridine N-oxides, have provided insights into the structural parameters that influence their chemical behavior, which is crucial for designing molecules with desired properties (J. F. Chiang & John Song, 1983).

Advanced Material Development

Furthermore, the development of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes points to the application of 2-Chloro-4-methylpyridine 1-oxide derivatives in creating water-stable, surface-bound chromophores, catalysts, and assemblies for solar fuels generation (Michael R. Norris et al., 2013).

properties

IUPAC Name

2-chloro-4-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRINZIZOOSLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500085
Record name 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylpyridine 1-oxide

CAS RN

52313-61-8
Record name 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40% meta-chloroperbenzoic acid (13.5 g, 31.4 mmol) was added at ambient temperature to a solution of 2-chloro-4-methyl-pyridine (2.0 g, 1.5 mmol) in chloroform (20 mL) and heated at reflux for 24 h. After allowing to cool, the mixture was washed with water followed by sodium bicarbonate solution. The separated organic phase was further washed with water and brine, dried over anhydrous sodium sulfate and concentrated to give a residue which was purified by column chromatography over silica gel (60-120 mesh) using 10% methanol in ethyl acetate as eluent to afford 2-chloro-4-methyl-pyridine 1-oxide (1.0 g, 45%) as a deep brown oily liquid.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-4-methylpyridine (1 g, 7.84 mmol) was dissolved in DCM (10 ml), cooled to 0° C., mCPBA (70%, 2.32 g, 9.41 mmol) was added and the mixture was stirred at 0° C. for several hours and allowed to reach room temperature overnight. The mixture was diluted with DCM and washed with saturated Na2S2O3 solution and saturated sodium bicarbonate solution. After drying (sodium sulfate) and concentration under reduced pressure, 1.0 g of a yellow oil was obtained (6.27 mmol, 80%) MS(ESI) m/z=144.0 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-chloro-4-methylpyridine (10 g, 80 mmol) was dissolved in acetic acid (100 ml). Hydrogen peroxide (31%, 86.8 g, 80.7 ml, 790 mmol)) was added in 4 portions and the solution stirred under nitrogen at 65° C. for 18 hours. The mixture was poured into ice water (300 ml), and solid Na2CO3 added until the solution was alkaline. The mixture was extracted with DCM (3×300 ml), the organic fractions combined, washed with sodium thiosulfate (1M, 100 ml), brine, dried over Na2SO4, and the volatiles removed in vacuum to give the titled compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-methylpyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-methylpyridine 1-oxide
Reactant of Route 5
2-Chloro-4-methylpyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-methylpyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.